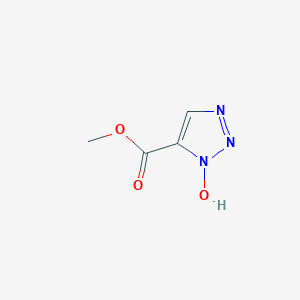

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxytriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-10-4(8)3-2-5-6-7(3)9/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAOQFQTPPAEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=NN1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate

For Immediate Release

A Deep Dive into the Synthesis, Spectroscopic Signature, and Structural Verification of a Novel N-hydroxy Triazole

This in-depth technical guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive walkthrough of the structure elucidation of methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a nuanced, field-tested perspective on the causality behind experimental choices and the establishment of self-validating protocols. We will explore the plausible synthetic pathways, delve into the intricacies of its spectroscopic characterization, and discuss the definitive methods for confirming its molecular structure, with a special focus on the pivotal role of tautomerism.

The Strategic Synthesis of a Novel Scaffold

The synthesis of methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate is not yet explicitly detailed in publicly available literature. However, based on established methodologies for analogous N-hydroxy triazoles and related heterocyclic systems, a plausible and robust synthetic strategy can be proposed. The cornerstone of this approach is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.

A logical synthetic pathway would involve the reaction of an appropriate azide with a methyl ester of a β-keto ester or a related active methylene compound. A particularly promising approach involves the use of α-azido ketones as precursors, which are known to cyclize to form 1,2,3-triazoles.

Experimental Protocol: Proposed Synthesis

-

Synthesis of Methyl 2-azido-3-oxobutanoate: This starting material can be prepared from commercially available methyl acetoacetate via α-halogenation followed by nucleophilic substitution with sodium azide.

-

Formation of the Oxime Intermediate: Methyl 2-azido-3-oxobutanoate is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an alcoholic solvent. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization to the N-hydroxy Triazole: The crude oxime intermediate is subjected to cyclization conditions. This may involve heating in a suitable solvent, potentially with the addition of a catalytic amount of acid or base to facilitate the ring closure and subsequent dehydration.

-

Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

The rationale for this proposed pathway lies in its convergence and the use of readily accessible starting materials. The formation of the N-hydroxy functionality is designed to occur in the final cyclization step, which is often more efficient than attempting to introduce it on a pre-formed triazole ring.

Spectroscopic Interrogation: Deciphering the Molecular Fingerprint

A multi-faceted spectroscopic approach is essential for the initial characterization of the synthesized compound and to gather evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| Triazole C-H | ~8.0 - 8.5 (s, 1H) | ~125 - 135 | The chemical shift is influenced by the aromatic nature of the triazole ring and the presence of adjacent nitrogen atoms. |

| Methyl Ester (-OCH₃) | ~3.9 - 4.1 (s, 3H) | ~52 - 55 | Typical chemical shift for a methyl ester. |

| Methyl Ester (C=O) | - | ~160 - 165 | Characteristic chemical shift for an ester carbonyl carbon. |

| Triazole C-OH | - | ~140 - 150 | The carbon bearing the hydroxyl group is expected to be deshielded. |

| Triazole C-COOCH₃ | - | ~135 - 145 | The carbon attached to the ester group will also be in the aromatic region. |

| N-OH | Broad singlet, variable | - | The chemical shift of the N-hydroxy proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Note: Predicted chemical shifts are based on data from analogous triazole derivatives and general NMR principles. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3200 - 3500 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. |

| ~3100 | C-H stretch (aromatic) | Indicates the triazole ring C-H bond. |

| ~1720 - 1740 | C=O stretch (ester) | Strong absorption characteristic of the methyl ester carbonyl. |

| ~1400 - 1600 | C=N and N=N stretches | Aromatic ring vibrations of the triazole core. |

| ~1200 - 1300 | C-O stretch (ester) | Confirms the ester functionality. |

| ~900 - 1000 | N-O stretch | Characteristic of the N-hydroxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometric Fragmentation

Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.

The Crucial Question of Tautomerism

A key aspect of the structure elucidation of 1-hydroxy-1,2,3-triazoles is the potential for tautomerism. The molecule can exist in equilibrium between the 1-hydroxy form and its N-oxide tautomers.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the triazole ring. While the 2H-tautomer is generally more stable for the parent 1,2,3-triazole in the gas phase, the presence of the hydroxyl group and the ester substituent can alter this preference. Spectroscopic techniques, particularly NMR, can provide insights into the predominant tautomer in solution. For instance, the chemical shift of the triazole ring proton and the coupling constants between the ring atoms can be indicative of the electronic distribution within the ring, which differs between the tautomers. In the solid state, X-ray crystallography provides a definitive answer.

The Gold Standard: Single-Crystal X-ray Diffraction

To unambiguously determine the molecular structure, including the precise location of the hydroxyl group and the geometry of the triazole ring, single-crystal X-ray diffraction is the ultimate analytical technique.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and subjected to a beam of X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, revealing the atomic coordinates. The structure is then refined to obtain precise bond lengths, bond angles, and torsion angles.

The resulting crystal structure would provide irrefutable evidence for the connectivity of the atoms and would definitively establish the predominant tautomeric form in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate necessitates a synergistic application of synthetic chemistry and advanced analytical techniques. While a plausible synthetic route can be designed based on established principles, the definitive confirmation of the molecular architecture relies on a comprehensive analysis of its spectroscopic signature and, ultimately, on the unequivocal evidence provided by single-crystal X-ray diffraction. The inherent potential for tautomerism in N-hydroxy triazoles adds a layer of complexity that must be carefully considered and investigated to achieve a complete and accurate structural assignment. This guide provides a robust framework for researchers to confidently navigate the synthesis and characterization of this and other novel N-hydroxy heterocyclic compounds, paving the way for their potential applications in drug discovery and materials science.

References

- Note: As this is a synthesized guide for a novel compound, direct references for its synthesis and characterization are not available. The principles and protocols described are based on established knowledge in heterocyclic chemistry and analytical sciences. For foundational concepts, please refer to standard organic chemistry and spectroscopy textbooks.

An In-Depth Technical Guide to Tautomerism in 1-Hydroxy-1,2,3-Triazole Systems for Researchers, Scientists, and Drug Development Professionals

Foreword: The Chameleon-Like Nature of 1-Hydroxy-1,2,3-Triazoles and Its Critical Role in Drug Discovery

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone of modern drug design, largely propelled by the advent of "click chemistry."[1] Its inherent stability, synthetic accessibility, and capacity for forming specific interactions with biological targets have made it a privileged structure.[2] However, the introduction of a hydroxyl group at the 1-position unveils a layer of complexity that is often underestimated yet pivotal for its function: tautomerism. This guide delves into the intricate tautomeric equilibria of 1-hydroxy-1,2,3-triazole systems, providing a comprehensive technical overview for researchers engaged in the discovery and development of novel therapeutics. Understanding this dynamic behavior is not merely an academic exercise; it is a fundamental prerequisite for predicting and optimizing the physicochemical and pharmacological properties of drug candidates.

The Tautomeric Landscape: A World of Isomeric Possibilities

The 1-hydroxy-1,2,3-triazole core is not a single, static entity but rather a dynamic equilibrium of multiple tautomeric forms. This prototropic tautomerism arises from the migration of a proton between different heteroatoms within the molecule.[3][4] For a 1-hydroxy-1,2,3-triazole, the principal tautomeric forms to consider are the N-hydroxy tautomers and the N-oxide tautomers.

Prototropic Tautomerism: The N-Hydroxy Forms

The migration of the hydroxyl proton to the different nitrogen atoms of the triazole ring gives rise to three potential N-hydroxy tautomers: 1-hydroxy, 2-hydroxy, and 3-hydroxy tautomers. In aqueous solution, unsubstituted 1,2,3-triazole exists as a mixture of the 1H- and 2H-tautomers.[5] The introduction of a hydroxyl group at a nitrogen atom significantly influences this equilibrium.

A Special Case: The N-Oxide Tautomers

A crucial and often overlooked aspect of 1-hydroxy-1,2,3-triazole chemistry is the potential for tautomerization to N-oxide forms. The 1-hydroxy-1,2,3-triazole can be considered a cyclic N-hydroxy species, which can exist in equilibrium with its corresponding triazole N-oxide tautomer. This equilibrium is particularly relevant as N-oxide functionalities can profoundly alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability.

The following diagram illustrates the key tautomeric equilibria in a generic 1-hydroxy-1,2,3-triazole system.

Caption: Tautomeric equilibria in 1-hydroxy-1,2,3-triazole systems.

Factors Governing Tautomeric Equilibrium: A Delicate Balance

The position of the tautomeric equilibrium is not fixed but is influenced by a confluence of factors, including:

-

Electronic Effects of Substituents: Electron-donating or -withdrawing groups on the triazole ring can significantly alter the relative basicity of the nitrogen atoms, thereby shifting the equilibrium towards the tautomer where the proton resides on the most basic nitrogen.

-

Solvent Polarity and Hydrogen Bonding: The solvent environment plays a critical role in stabilizing or destabilizing different tautomers. Polar, protic solvents can form hydrogen bonds with the N-H or O-H groups and the nitrogen atoms of the ring, influencing the relative energies of the tautomers.

-

pH of the Medium: The acidity or basicity of the solution can dictate the protonation state of the molecule, favoring specific tautomeric forms.[6] This is particularly important for ionizable groups present in the molecule.

-

Physical State: The predominant tautomer in the solid state, often determined by crystal packing forces, may differ from that in solution.

Experimental Elucidation of Tautomeric Forms: A Multi-faceted Approach

Determining the predominant tautomeric form and the dynamics of the equilibrium requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[4][7] In cases of slow exchange on the NMR timescale, distinct sets of signals are observed for each tautomer, allowing for their unambiguous identification and quantification. For systems in fast exchange, averaged signals are observed, and their chemical shifts can provide information about the relative populations of the contributing tautomers.

Step-by-Step Protocol for NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Dissolve the 1-hydroxy-1,2,3-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra. Look for the presence of multiple sets of signals corresponding to different tautomers. Pay close attention to the chemical shifts of the triazole ring protons and carbons, as well as the N-H or O-H protons.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures. A change in the relative intensities of the signals with temperature is a strong indication of a dynamic equilibrium between tautomers. Coalescence of signals at higher temperatures can be used to determine the kinetic parameters of the exchange process.

-

2D NMR Spectroscopy: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the assignment of signals for each tautomer. ¹H-¹⁵N HMBC experiments can be particularly informative for directly probing the protonation state of the nitrogen atoms.

-

Quantitative Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

X-ray Crystallography: A Definitive Snapshot in the Solid State

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique allows for the precise determination of bond lengths and angles, confirming the location of the proton and the overall molecular geometry.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The position of the N-H and O-H stretching vibrations in the IR spectrum can provide evidence for the presence of specific tautomers.

-

UV-Vis Spectroscopy: Different tautomers will exhibit distinct electronic absorption spectra, and changes in the UV-Vis spectrum with solvent or pH can be indicative of a shift in the tautomeric equilibrium.

Computational Chemistry: A Powerful Predictive Tool

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[3]

Workflow for Computational Analysis of Tautomerism:

-

Structure Generation: Build the 3D structures of all possible tautomers of the 1-hydroxy-1,2,3-triazole system.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set to obtain more accurate relative energies. Solvation effects can be included using continuum solvation models (e.g., PCM, SMD).

-

Analysis of Results: Compare the relative energies of the tautomers to predict their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

Table 1: Representative DFT Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1-Hydroxy | 0.00 | 0.00 |

| 2-Hydroxy | +2.5 | +1.8 |

| 3-Hydroxy | +3.1 | +2.2 |

| 1-Oxide | +5.7 | +3.5 |

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific substituents and the level of theory used.

Implications for Drug Development: From Molecular Properties to Biological Activity

The tautomeric state of a 1-hydroxy-1,2,3-triazole derivative has profound implications for its drug-like properties and biological activity.

Physicochemical Properties

-

Acidity (pKa): The position of the tautomeric equilibrium directly influences the acidity of the molecule. The N-hydroxy tautomers are acidic, and their pKa values are sensitive to the electronic environment of the triazole ring. This is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

-

Lipophilicity (logP/logD): Different tautomers can have significantly different polarities and hydrogen bonding capabilities, leading to variations in their lipophilicity. This, in turn, affects membrane permeability and distribution in the body.

-

Hydrogen Bonding: The tautomeric form determines the hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets.

Structure-Activity Relationships (SAR) and Rational Drug Design

Caption: Influence of tautomerism on drug development cascade.

Conclusion: A Call for a Deeper Understanding

The tautomerism of 1-hydroxy-1,2,3-triazole systems is a multifaceted phenomenon with significant implications for their application in drug discovery and development. A comprehensive approach that combines high-level experimental techniques, such as NMR spectroscopy and X-ray crystallography, with robust computational methods is essential for unraveling the complexities of these tautomeric equilibria. By embracing this challenge, researchers can unlock the full potential of this versatile scaffold to design and develop safer and more effective medicines.

References

-

Brik, A., Alexandratos, J., Lin, Y.-C., Elder, J. H., Olson, A. J., Wlodawer, A., Goodsell, D. S., & Wong, C.-H. (2005). 1-Hydroxy-1,2,3-triazole-4-carboxylates as Carboxylic Acid Isosteres with Potent Inhibition of HIV-1 Protease. ChemBioChem, 6(7), 1167-1169. [Link]

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-455). Academic Press. [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]

-

Khmelnitskii, L. I., Novikov, S. S., & Godovikova, T. I. (1996). Chemistry of Furoxans and other N-Oxides. Springer. [Link]

-

Lolli, M. L., Cena, C., Lazzarato, L., Guaita, E., Morini, G., Coruzzi, G., & Fruttero, R. (2005). 4-Hydroxy-1,2,3-triazole: A New Scaffold for the Design of H2-Receptor Agonists. Journal of Medicinal Chemistry, 48(19), 5964-5968. [Link]

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. Chemical & Engineering News. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Sainas, S., Serra, G., Murgia, I., Borreani, A., Lolli, M. L., & Giraudo, A. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1285-1292. [Link]

-

Begtrup, M., & Vedsø, P. (1995). N-oxidation of azoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 243-247. [Link]

-

Oyarzabal, J. (2015). Synthesis and C-H functionalization of 1H-1,2,3-triazole N-oxides (Doctoral dissertation, Universidad del País Vasco/Euskal Herriko Unibertsitatea). [Link]

-

Katritzky, A. R., & Wallis, A. P. G. (1984). The infrared spectra of some 1,2,3-triazole N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1673-1676. [Link]

-

de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751. [Link]

-

Zarychta, B., Pazio, A., & Wozniak, K. (2013). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 18(3), 3438-3451. [Link]

-

Trofimov, A. I., & Schmidt, E. Y. (2021). Synthesis and photochemistry of novel 1,2,3-triazole di-heterostilbenes. An experimental and computational study. Dyes and Pigments, 195, 109701. [Link]

-

Chemi, G., Gemma, S., Butini, S., Brogi, S., Brindisi, M., & Campiani, G. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 827-839. [Link]

-

Boechat, N., & Kover, W. B. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Future Medicinal Chemistry, 8(11), 1275-1292. [Link]

-

Montanari, J., & Lanza, F. C. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(22), 15153-15165. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Tunable 1,2,3-triazole-N-oxides towards high energy density materials: theoretical insight into structure–property correlations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. addi.ehu.eus [addi.ehu.eus]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

Methodological & Application

Synthesis of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate from azides

Topic: Synthesis of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate from Azides

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole core is a privileged five-membered heterocyclic scaffold that has become a cornerstone of medicinal chemistry and materials science.[1][2] Its remarkable stability under a wide range of chemical conditions, unique electronic properties, and ability to participate in hydrogen bonding have made it an invaluable component in the design of novel therapeutic agents and functional materials.[2] In drug discovery, the 1,2,3-triazole moiety is often employed as a bioisostere for amide bonds, enhancing the pharmacokinetic properties of a molecule without compromising its biological activity.[3] This has led to the development of several approved drugs containing the 1,2,3-triazole ring, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[4]

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] However, alternative metal-free synthetic routes are gaining prominence due to their simplified purification procedures and avoidance of potentially toxic metal catalysts. This application note provides a detailed protocol for the synthesis of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate, a valuable building block for further chemical elaboration, via a robust and high-yielding cycloaddition of azides with β-ketoesters.[3]

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed cycloaddition reaction between an organic azide and a β-ketoester, in this case, dimethyl malonate or a similar derivative. This method offers a regioselective and metal-free alternative to traditional azide-alkyne cycloadditions for the construction of the 1,2,3-triazole ring.[3]

The reaction is initiated by the deprotonation of the acidic α-carbon of the β-ketoester by a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (KOH), to form a reactive enolate. This enolate then undergoes a nucleophilic attack on the terminal nitrogen of the organic azide. Subsequent intramolecular cyclization and rearrangement lead to the formation of the stable 1-hydroxy-1,2,3-triazole ring system. The choice of a β-ketoester as the starting material directly incorporates the desired carboxylate functionality at the 5-position of the triazole ring.

The 1-hydroxy-1,2,3-triazole product exists in tautomeric equilibrium with its 5-hydroxy counterpart. The acidic nature of the resulting N-hydroxy triazole makes it an interesting candidate for various applications, including as a potential bioisostere for hydroxamic acids in drug design.

Experimental Protocols

This section provides two detailed, field-proven protocols for the synthesis of Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate. Protocol 1 utilizes DBU as a base in acetonitrile, while Protocol 2 employs a phase-transfer catalysis system.

Critical Safety Precautions

Organic azides are energetic compounds and can be explosive under certain conditions (e.g., heat, shock, friction). Sodium azide, a common precursor, is highly toxic.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Use a blast shield, especially when working on a larger scale.

-

Avoid using metal spatulas or ground glass joints with azide compounds to prevent friction that could lead to detonation. Use plastic or glass utensils.

-

Do not expose azide compounds to strong acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Keep the reaction scale small initially. Do not scale up without a thorough risk assessment.

-

Quench any residual azide in the reaction mixture and waste streams before disposal.

Protocol 1: DBU-Promoted Synthesis

This protocol is adapted from a general procedure for the synthesis of 5-hydroxy-1,2,3-triazoles.[3]

Materials:

-

Organic azide (e.g., benzyl azide, phenyl azide) (1.0 equiv)

-

Dimethyl malonate (1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic acid (AcOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Flash chromatography system with silica gel

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 equiv) and dimethyl malonate (1.2 equiv).

-

Add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the azide.

-

With stirring, add DBU (1.2 equiv) to the solution at room temperature.

-

Heat the reaction mixture to 50 °C in an oil bath and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane with a small amount of acetic acid (e.g., 90:10:0.1 DCM/MeOH/AcOH).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

If traces of DBU salt remain, triturate the solid product with a minimal amount of cold deionized water, followed by filtration to yield the pure product.

-

Dry the product under vacuum.

Protocol 2: Phase-Transfer Catalysis

This protocol is an alternative method, also adapted from a general procedure, that can be advantageous for certain substrates.[3]

Materials:

-

Organic azide (1.0 equiv)

-

Dimethyl malonate (1.0 equiv)

-

Potassium hydroxide (KOH), finely ground (2.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.1 equiv)

-

Diethyl ether

-

Acetonitrile (MeCN)

-

Acetic acid (AcOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask with a magnetic stir bar, add the organic azide (1.0 equiv), dimethyl malonate (1.0 equiv), and diethyl ether (to a concentration of 0.2 M).

-

Add tetrabutylammonium bromide (10 mol %) and finely ground potassium hydroxide (2.0 equiv) to the mixture at room temperature.

-

Stir the suspension vigorously for 4-6 hours. A white precipitate (the potassium salt of the product) will form.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Disperse the collected solid in a minimal amount of acetonitrile.

-

Add acetic acid dropwise until the solid completely dissolves, indicating the formation of the neutral product.

-

Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or flash chromatography if necessary.

-

Dry the product under vacuum.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the methyl ester protons and any protons on the 'R' group of the starting azide. The N-hydroxy proton may be broad or exchangeable.

-

¹³C NMR will show signals for the ester carbonyl, the triazole ring carbons, and the methyl ester carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-OH, C=O (ester), and triazole ring vibrations.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Data Summary

The following table summarizes the key parameters for the two synthetic protocols. Yields are based on reported values for similar 5-hydroxy-1,2,3-triazole syntheses and may vary depending on the specific azide used.

| Parameter | Protocol 1 (DBU) | Protocol 2 (Phase-Transfer) |

| Base | DBU | KOH |

| Catalyst | - | Tetrabutylammonium Bromide (TBAB) |

| Solvent | Acetonitrile | Diethyl Ether |

| Temperature | 50 °C | Room Temperature |

| Typical Reaction Time | Overnight | 4-6 hours |

| Work-up | Evaporation & Chromatography | Filtration & Acidification |

| Reported Yield Range | High | High (up to 95%) |

Applications in Drug Development and Research

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate is a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization.

-

Lead Optimization: The triazole core can be incorporated into existing drug scaffolds to improve metabolic stability and other pharmacokinetic properties.

-

Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against various biological targets.

-

Bioisosteric Replacement: The 1-hydroxy-1,2,3-triazole moiety can be investigated as a bioisostere for carboxylic acids and hydroxamic acids, which are common functional groups in enzyme inhibitors.

-

Coordination Chemistry: The triazole ring and adjacent functional groups can act as ligands for metal complexes with potential applications in catalysis or as imaging agents.

The protocols described herein provide a reliable and efficient means of accessing this valuable chemical building block, paving the way for further innovation in drug discovery and chemical biology.

References

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022-09-26). SciSpace. Available at: [Link]

-

Alcázar, J., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

-

Alcázar, J., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022-09-26). Frontiers in Chemistry. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

-

Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022-12-02). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Institutes of Health (NIH). Available at: [Link]

-

Scheme 14. Synthetic route for 1,5-disubstituted 1,2,3-triazoles (40). ResearchGate. Available at: [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

Safe Handling of Azides. (2013-02-01). University of Pittsburgh. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available at: [Link]

-

A New Review on the Synthesis of 1,2,3-Triazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Working with Potentially Explosive Chemicals/Reactions. University of Auckland. Available at: [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Publications. Available at: [Link]

-

Handling Azide Compounds. Tufts University. Available at: [Link]

-

Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. Available at: [Link]

-

Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

-

Safe Handling of Sodium Azide (SAZ). University of California, Berkeley. Available at: [Link]

Sources

- 1. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

Introduction: The Strategic Value of 5-Hydroxy-1,2,3-Triazoles in Medicinal Chemistry

An Application Guide to the Synthesis of 5-Hydroxy-1,2,3-Triazoles via Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a cornerstone scaffold in modern drug discovery, prized for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] This five-membered heterocycle is often employed as a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of potential drug candidates.[2] Within this important class of compounds, 5-hydroxy-1,2,3-triazoles have emerged as a particularly valuable subclass. Their unique electronic properties and notable acidity make them attractive candidates for designing novel therapeutics, especially as potential bioisosteres for hydroxamic acids, which are known to target metalloenzymes.[3][4]

This application note provides a detailed guide to the synthesis of 5-hydroxy-1,2,3-triazoles through a robust and regioselective [3+2] cycloaddition reaction. We will delve into the mechanistic underpinnings of this transformation, explain the critical parameters that govern its success, and provide field-tested protocols for its implementation in a laboratory setting.

Core Mechanism: A [3+2] Cycloaddition Pathway to 5-Hydroxy-1,2,3-Triazoles

The formation of the 1,2,3-triazole ring is classically achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne or alkene).[5][6] While the renowned Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is a powerful tool for creating 1,4-disubstituted triazoles, the synthesis of the 5-hydroxy variant relies on a different, yet equally elegant, metal-free approach.[7][8]

This method involves the reaction of an aryl azide with the enolate of a 2-alkyl-substituted β-ketoester. The β-ketoester, upon deprotonation by a base, forms a highly reactive enolate that serves as the carbon-carbon component of the dipolarophile. The subsequent cycloaddition proceeds, followed by the elimination of an alcohol and keto-enol tautomerization to yield the stable, aromatic 5-hydroxy-1,2,3-triazole.

Caption: Workflow for DBU-Promoted Synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-alkyl-substituted β-ketoester (1.2 equivalents).

-

Addition of Azide: Add the aryl azide (1.0 equivalent).

-

Addition of Base: Add DBU (1.2 equivalents) to the mixture.

-

Reaction: Seal the vial and place it in a preheated oil bath or heating block at 50 °C. Stir the mixture for 18 hours. The reaction is often monitored by TLC until the starting azide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute the crude mixture with ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure 5-hydroxy-1,2,3-triazole. [3]

Protocol 2: Phase-Transfer Catalysis Synthesis

This method is effective for generating the product as a potassium salt, which often precipitates from the reaction mixture.

Step-by-Step Methodology:

-

Reactant Preparation: To a round-bottom flask, add the aryl azide (1.0 equivalent, e.g., 1.2 mmol) and the 2-alkyl-substituted β-ketoester (1.0 equivalent, 1.2 mmol) in diethyl ether (to make a 0.2 M solution).

-

Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 10 mol %).

-

Base Addition: Add finely ground potassium hydroxide (KOH, 2.0 equivalents) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature for 4 hours. A white precipitate (the potassium salt of the product) will typically form.

-

Initial Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Protonation: Disperse the collected solid salt in a minimal amount of acetonitrile. Add glacial acetic acid dropwise until the solid dissolves completely, indicating the formation of the neutral 5-hydroxy-1,2,3-triazole.

-

Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., MeOH/DCM 1:9) to yield the final product. [4]

Data Summary: Substrate Scope and Yields

The cycloaddition of aryl azides with 2-alkyl-substituted β-ketoesters is a high-yielding method. The following table summarizes representative results from the literature. [3][4]

| Entry | Aryl Azide (Ar-N₃) | 2-Alkyl-β-ketoester | Base/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylazide | Ethyl 2-methylacetoacetate | DBU, 50 °C, 18 h | 79 |

| 2 | 4-Methoxyphenylazide | Ethyl 2-methylacetoacetate | DBU, 50 °C, 18 h | 85 |

| 3 | 4-Chlorophenylazide | Ethyl 2-methylacetoacetate | DBU, 50 °C, 18 h | 81 |

| 4 | Phenylazide | Ethyl 2-ethylacetoacetate | DBU, 50 °C, 18 h | 75 |

| 5 | Phenylazide | Ethyl 2-methylacetoacetate | KOH/TBAB, RT, 4 h | 78 |

| 6 | 4-Fluorophenylazide | Ethyl 2-methylacetoacetate | KOH/TBAB, RT, 4 h | 82 |

Application in Drug Development: A Hydroxamic Acid Bioisostere

A key driver for the interest in 5-hydroxy-1,2,3-triazoles is their relatively strong acidity, which makes them compelling bioisosteres for hydroxamic acids (-CONHOH). [3]Hydroxamic acids are powerful metal-chelating pharmacophores found in numerous approved drugs, particularly histone deacetylase (HDAC) inhibitors used in oncology. However, they can suffer from metabolic liabilities.

The 5-hydroxy-1,2,3-triazole moiety can mimic the key chelating function of hydroxamic acids while offering a completely different and potentially more stable core structure. This opens new avenues for designing next-generation metalloenzyme inhibitors with improved drug-like properties. Their high water solubility when deprotonated can also be advantageous for formulation and bioavailability. [3]

Conclusion

The base-promoted [3+2] cycloaddition between aryl azides and 2-alkyl-substituted β-ketoesters is a fast, mild, and highly regioselective method for synthesizing 5-hydroxy-1,2,3-triazoles. [3][4]The reaction's success is critically dependent on the C2-substitution of the ketoester, providing a clear example of substrate-controlled reactivity. The straightforward protocols and high yields make this an accessible and powerful tool for medicinal chemists and drug development professionals. The resulting acidic triazole scaffold holds significant promise as a metabolically robust bioisostere for hydroxamic acids, paving the way for novel therapeutic agents.

References

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. [Link]

-

Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. National Institutes of Health. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. [Link]

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

-

cycloadditions with azides. YouTube. [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

-

Application of triazoles in the structural modification of natural products. National Center for Biotechnology Information. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Coordination Chemistry: Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate as a Versatile Ligand

Introduction: A Ligand of Unique Potential

In the ever-evolving landscape of coordination chemistry, the quest for novel ligands that impart unique properties to metal complexes is paramount. Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate is emerging as a compelling candidate in this pursuit. This small, functionalized heterocycle packs a remarkable combination of coordination sites: the triazole ring nitrogens, a hydroxyl group, and a carboxylate moiety. This trifecta of potential donor atoms allows for a rich and varied coordination chemistry, leading to the formation of complexes with diverse structures and promising applications in fields ranging from medicinal chemistry to catalysis. The 1,2,3-triazole core, often synthesized via "click" chemistry, provides a stable and synthetically accessible scaffold. The presence of the N-hydroxy group introduces an additional coordination site and can influence the electronic properties and reactivity of the resulting metal complexes. This guide provides an in-depth exploration of this ligand, from its synthesis to the preparation and characterization of its coordination compounds, alongside insights into their potential applications.

Part 1: Synthesis of the Ligand - A Proposed Pathway

While a definitive, standardized protocol for the synthesis of methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate is not yet widely established in the literature, a plausible and efficient synthetic route can be designed based on the known reactivity of related compounds. A promising approach involves the cycloaddition of an appropriate azide with a β-ketoester.[1][2][3][4] This strategy is attractive due to its high yields and regioselectivity.

Proposed Synthetic Protocol: Cycloaddition of Methyl Glyoxylate and an Azide

This protocol is adapted from the general procedure for the synthesis of 5-hydroxy-1,2,3-triazoles.[1][2]

Reaction Scheme:

A proposed synthetic pathway for the target ligand.

Materials:

-

Methyl glyoxylate

-

Sodium azide (NaN₃)

-

An appropriate acid catalyst (e.g., a Lewis acid)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glacial acetic acid (for chromatography)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

-

In situ formation of methyl 2-azidoacetate: In a well-ventilated fume hood, dissolve methyl glyoxylate (1.0 eq) in a suitable solvent. Add sodium azide (1.1 eq) and a catalytic amount of a suitable acid. Stir the reaction at room temperature. The progress of the reaction to form the azido intermediate should be monitored by Thin Layer Chromatography (TLC).

-

Cyclization to the triazole: Once the formation of the intermediate is complete, add anhydrous acetonitrile to the reaction mixture. To this solution, add DBU (1.2 eq) and stir the reaction mixture at 50 °C overnight.[1]

-

Work-up: After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane with a small amount of acetic acid (e.g., DCM:MeOH:AcOH 90:10:0.1).[1]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl ester protons, and a broad singlet for the N-OH proton. The position of the N-OH proton signal will be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the methyl ester carbon, the carbonyl carbon, and the two triazole ring carbons. |

| IR (cm⁻¹) | A broad absorption band for the O-H stretch (around 3400-3200 cm⁻¹), a strong absorption for the C=O stretch of the ester (around 1730-1715 cm⁻¹), and characteristic bands for the triazole ring. |

| HRMS | The calculated exact mass of the [M+H]⁺ or [M-H]⁻ ion should be observed. |

Part 2: Coordination Chemistry - The Art of Complexation

The presence of multiple donor sites on methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate allows for a variety of coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear complexes. The coordination can occur through the N2 or N3 atoms of the triazole ring, the oxygen of the hydroxyl group, and/or the oxygen atoms of the carboxylate group.

General Protocol for the Synthesis of Metal Complexes

This protocol is based on established methods for the synthesis of 1,2,3-triazole-based metal complexes.

Reaction Scheme:

General synthesis of metal complexes.

Materials:

-

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate (Ligand)

-

Metal(II) salts (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Step-by-Step Protocol:

-

Ligand Solution: Dissolve the ligand (e.g., 2 mmol) in a suitable solvent like methanol (20 mL) in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol) in the same solvent (10 mL).

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied to obtain different complex stoichiometries (e.g., 2:1 or 1:1).

-

Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the complex formation can often be observed by a color change or the precipitation of a solid.

-

Isolation: After cooling to room temperature, collect the precipitated complex by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

-

Washing and Drying: Wash the isolated complex with a small amount of cold solvent and then dry it under vacuum.

-

Characterization: Characterize the synthesized complexes using various techniques to determine their structure and properties.

Characterization of Metal Complexes

A thorough characterization of the synthesized complexes is crucial to understand their structure, bonding, and properties.

| Technique | Information Obtained |

| Elemental Analysis (CHN) | Confirms the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups (e.g., N-O, C=O, and triazole ring vibrations). A shift in the N-O stretching vibration can indicate coordination through the hydroxyl oxygen. |

| UV-Vis Spectroscopy | Gives information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion. |

| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed information about the ligand environment in the complex. Broadening or shifting of ligand signals upon coordination can be observed. |

| Magnetic Susceptibility | For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), this measurement helps to determine the number of unpaired electrons and provides insight into the geometry of the metal center. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |

Part 3: Applications - From Medicine to Materials

The unique structural features of metal complexes derived from methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate open up a wide range of potential applications.

Medicinal Chemistry

The 1,2,3-triazole scaffold is a well-known pharmacophore, and its metal complexes often exhibit enhanced biological activity compared to the free ligand.[5][6][7][8]

-

Antimicrobial Agents: The chelation of the triazole ligand to metal ions can significantly enhance its antibacterial and antifungal properties. The metal ion itself can be toxic to microbes, and the complex may have improved cell permeability.

-

Anticancer Agents: Many metal complexes, particularly those of copper and zinc, have shown promising anticancer activity. The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, or inhibition of key enzymes.

Catalysis

The coordination environment provided by the triazole ligand can be tuned to create catalytically active metal centers.

-

Oxidation Catalysis: Copper-triazole complexes have been shown to be effective catalysts for various oxidation reactions, such as the oxidation of alcohols and alkenes.[9][10][11]

-

Cross-Coupling Reactions: Palladium and copper complexes with triazole-based ligands can be employed as catalysts in C-C and C-N cross-coupling reactions, which are fundamental transformations in organic synthesis.[12]

Workflow for a Catalytic Application:

A general workflow for a catalytic reaction using a triazole metal complex.

Conclusion and Future Outlook

Methyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate represents a ligand with significant untapped potential in coordination chemistry. Its straightforward, albeit proposed, synthesis and the versatility of its coordination modes make it an attractive building block for the design of novel metal complexes. The preliminary evidence from related systems suggests that these complexes could find valuable applications in both medicinal chemistry and catalysis. Further research is needed to fully explore the synthesis, characterization, and reactivity of this ligand and its coordination compounds. As our understanding of the structure-property relationships in these systems grows, we can expect to see the emergence of new materials and catalysts with tailored functionalities, solidifying the place of this "rising star" in the firmament of coordination chemistry.

References

-

Butters, M., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(17), 11847–11857. [Link]

-

Abdel-Rhman, M. H., et al. (2022). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 15(8), 103977. [Link]

-

Hussain, M. A., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. BMC Chemistry, 12(1), 1-11. [Link]

-

Bharati, S., et al. (2016). Complex Studies of 1,2,4-Triazoles. International Journal of Scientific Research in Science, Engineering and Technology, 2(5), 147-156. [Link]

-

Krasavin, M. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 25(15), 3485. [Link]

-

Sumrra, S. H., et al. (2024). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 14(3), 1836-1855. [Link]

-

Mitu, L., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. New Journal of Chemistry, 45(28), 12648-12657. [Link]

-

Mitu, L., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. New Journal of Chemistry, 45(28), 12648–12657. [Link]

-

Butters, M., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]

-

Chandra, S., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 239-250. [Link]

-

Sumrra, S. H., et al. (2024). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 14(3), 1836-1855. [Link]

-

Wang, S., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(1), 1-21. [Link]

-

Butters, M., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(17), 11847–11857. [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

-

Mitu, L., et al. (2021). An investigation of two copper( ii ) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. New Journal of Chemistry, 45(28), 12648-12657. [Link]

-

Jha, A. K., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(43), 27534-27545. [Link]

-

Gyamfi, J. A., & Teye, C. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Abstracts of Papers of the American Chemical Society, 261. [Link]

-

Wang, Y., et al. (2014). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Advanced Materials Research, 936, 333-336. [Link]

-

da Silva, F. C., et al. (2013). Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides. Journal of Heterocyclic Chemistry, 50(5), 1077-1083. [Link]

-

Wang, C., et al. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. Organic Letters, 24(32), 5963–5968. [Link]

-

Al-Amiery, A. A., et al. (2014). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Chemistry, 6(2), 1-9. [Link]

-

Chen, X.-L., et al. (2009). Copper(I) 1,2,4-Triazolates and Related Complexes: Studies of the Solvothermal Ligand Reactions, Network Topologies, and Photoluminescence Properties. Crystal Growth & Design, 9(7), 3248-3260. [Link]

-

Montalbano, S., et al. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Butters, M., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents [mdpi.com]

- 9. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

Scale-up synthesis of substituted 1,2,3-triazoles

An Application Guide for the Scalable Synthesis of 1,2,3-Triazoles

Abstract

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, with profound applications ranging from pharmaceutical drug development to materials science.[1][2] Its prevalence is largely due to the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which offers a highly efficient and versatile route to this heterocycle.[1][3][4] However, transitioning from bench-scale discovery to pilot-plant or industrial-scale production introduces significant challenges in terms of safety, process efficiency, cost-effectiveness, and product purity. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic scale-up of substituted 1,2,3-triazole synthesis, focusing on robust, field-proven methodologies.

The Scale-Up Imperative: From Milligrams to Kilograms

The initial synthesis of a novel triazole in a discovery lab is often optimized for speed and diversity. In contrast, large-scale synthesis prioritizes safety, reproducibility, cost of goods, and process robustness. The primary considerations when scaling the synthesis of 1,2,3-triazoles include:

-

Safety and Hazard Analysis: Organic azides are high-energy molecules and can be explosive, particularly at elevated temperatures or in concentrated forms. Sodium azide, a common precursor, is highly toxic.[2][5] A thorough risk assessment is non-negotiable before any scale-up operation.[6]

-

Reaction Kinetics and Thermodynamics: Heat transfer becomes a critical parameter. Exothermic reactions that are easily managed in a round-bottom flask can lead to thermal runaways in large reactors.

-

Reagent and Catalyst Selection: The cost and availability of starting materials, catalysts, and ligands become paramount. Catalyst efficiency (turnover number) and the ease of its removal from the final product are key economic and quality drivers.

-

Downstream Processing: Isolation and purification methods must be scalable. Chromatography, while convenient at the bench, is often economically unfeasible for multi-kilogram production. Crystallization, extraction, and filtration are preferred.[4]

Core Synthetic Strategies for Scalable Triazole Synthesis

While numerous methods exist to form the triazole ring, the azide-alkyne cycloaddition is the most dominant and scalable.

The Foundational Huisgen Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the parent reaction, involving the direct reaction of an azide with an alkyne.[7][8][9]

-

Causality of Limitation: This reaction typically requires high temperatures, which poses a significant safety risk when working with energetic azides on a large scale.[10] Furthermore, it often produces a mixture of 1,4- and 1,5-regioisomers, which necessitates difficult purification steps, reducing the overall process yield and efficiency.[10][11] For these reasons, the thermal approach is rarely the first choice for scalable, regioselective synthesis.

The Industrial Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry and the most widely implemented method for large-scale production of 1,4-disubstituted 1,2,3-triazoles.[3] It offers an enormous rate acceleration (10⁷ to 10⁸-fold) over the thermal reaction and proceeds with near-perfect regioselectivity.[4][12]

-

Mechanistic Insight: The catalytic cycle, depicted below, is key to its efficiency. A copper(I) acetylide is formed, which then reacts with the azide in a stepwise manner. This mechanism avoids the high-energy transition state of the uncatalyzed reaction and dictates the formation of the 1,4-isomer.

Figure 1: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Key Parameters for Scale-Up:

-

Copper Source: While various Cu(I) salts can be used, the most common and cost-effective industrial method is the in situ reduction of a Cu(II) salt, typically CuSO₄·5H₂O, with a reducing agent like sodium ascorbate. This approach is robust, uses inexpensive materials, and the presence of excess ascorbate protects the Cu(I) from oxidative degradation.[12] Using CuI is generally discouraged for large-scale synthesis as iodide can form inactive polynuclear copper complexes.[13]

-

Solvent Systems: The CuAAC reaction is remarkably versatile and can be run in a wide array of solvents, including water, tBuOH, DMF, and DMSO, or mixtures thereof.[10] Aqueous systems are often preferred for green chemistry and safety reasons. Acetonitrile should be avoided due to its strong coordination to Cu(I), which can inhibit catalysis.[10]

-

Ligand Acceleration: While not always necessary for simple substrates at high concentrations, ligands can be crucial for stabilizing the Cu(I) catalytic species, preventing disproportionation, and further accelerating the reaction. This is especially important in bioconjugation or when working at low concentrations. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used example.[10][13][14]

-

An Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For applications requiring the 1,5-disubstituted 1,2,3-triazole isomer, the RuAAC reaction is the method of choice. It provides excellent regioselectivity that is complementary to the CuAAC reaction.[11]

-

Mechanistic Distinction: The ruthenium-catalyzed reaction proceeds through a distinct oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate. This pathway preferentially leads to the 1,5-isomer.

Figure 2: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

-

Scale-Up Considerations: Ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) are generally more expensive than copper salts, which can be a limiting factor for large-scale manufacturing. However, for high-value products like pharmaceuticals, the cost may be justified. The reaction scope is broad, and recent developments have introduced more efficient and heterogeneous catalysts suitable for larger-scale work.[15]

Modern Process Technologies: Continuous Flow Synthesis

Continuous flow chemistry offers a paradigm shift for scaling up azide-based reactions, transforming a potentially hazardous batch process into a safer, more efficient, and highly controlled operation.[16][17]

-

Causality of Advantage:

-

Enhanced Safety: The reaction volume at any given moment is very small, drastically minimizing the risk associated with the accumulation of energetic intermediates. This allows for the use of reaction conditions (e.g., higher temperatures) that would be unsafe in a large batch reactor.

-

Superior Control: Precise control over residence time, temperature, and mixing leads to higher yields, better selectivity, and improved product consistency.

-

Scalability: Production is scaled by running the system for longer periods, not by increasing the reactor size, which simplifies the transition from lab to plant.[15] Heterogeneous catalysts, such as copper on charcoal, are particularly well-suited for flow systems, simplifying purification.[16]

-

Figure 3: General workflow for a continuous flow synthesis of 1,2,3-triazoles.

Comparative Data and Protocols

Table 1: Comparison of Scalable Synthetic Strategies

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Continuous Flow (CuAAC) |

| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | Typically 1,4-disubstituted |

| Catalyst | CuSO₄/Ascorbate, CuI | Cp*RuCl(PPh₃)₂, etc. | Heterogeneous (e.g., Cu/C) or homogeneous |

| Relative Cost | Low | High | Medium (equipment), Low (reagents) |

| Primary Safety Concern | Handling of azides in batch | Catalyst cost and handling | System pressure, potential blockages |

| Scalability | Good, but thermal control is key | Moderate, limited by catalyst cost | Excellent, linear scalability |

| Key Advantage | Cost-effective, robust, widely used | Access to 1,5-isomer | Superior safety and process control |

Experimental Protocols

Disclaimer: These protocols are illustrative. All large-scale reactions, especially those involving azides, must be preceded by a thorough safety review and hazard analysis by qualified personnel.

Protocol 1: Multi-Gram Batch Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole on a 50-gram scale.

Materials:

-

Phenylacetylene (41.8 mL, 38.8 g, 0.38 mol, 1.0 equiv)

-

Benzyl azide (50.6 g, 0.38 mol, 1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (4.75 g, 19 mmol, 0.05 equiv)

-

Sodium ascorbate (15.0 g, 76 mmol, 0.2 equiv)

-

tert-Butanol (500 mL)

-

Deionized Water (500 mL)

Procedure:

-

Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

-

Reagent Charge: To the reactor, add tert-butanol (500 mL) and deionized water (500 mL). Begin stirring to create a biphasic mixture.

-

Catalyst Preparation: In a separate beaker, dissolve CuSO₄·5H₂O (4.75 g) in 50 mL of water. In another beaker, dissolve sodium ascorbate (15.0 g) in 50 mL of water.

-

Addition of Reactants: Add phenylacetylene (41.8 mL) and benzyl azide (50.6 g) to the stirring solvent mixture in the reactor.

-

Reaction Initiation: Add the sodium ascorbate solution to the reactor, followed by the copper sulfate solution. The solution will typically turn a yellow/orange color.

-

Reaction Monitoring: A slight exotherm is expected. Maintain the internal temperature below 35 °C using the reactor jacket. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, a solid product will have precipitated. Cool the mixture to 10 °C and stir for 30 minutes.

-

Filtration: Isolate the solid product by filtration. Wash the filter cake sequentially with cold 1:1 water/t-butanol (2 x 100 mL) and then with cold water (2 x 100 mL) to remove salts.

-

Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

-

Purity Check: The product is often obtained in high purity (>98%). If necessary, residual copper can be removed by stirring a solution of the product in an organic solvent with a copper-chelating resin.

Protocol 2: Conceptual Continuous Flow Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Objective: To establish a continuous manufacturing protocol for a generic 1,2,3-triazole using a heterogeneous catalyst.[16][17]

System Setup:

-

Two HPLC pumps for reagent delivery.

-

Reservoir A: 0.1 M solution of the organic azide in dichloromethane (DCM).

-

Reservoir B: 0.13 M solution of the terminal alkyne in DCM.

-

A packed-bed reactor column containing a copper-on-charcoal (Cu/C) catalyst.

-

A heated oil bath or column heater to maintain the reactor temperature (e.g., 110 °C).

-

A back-pressure regulator (BPR) set to maintain pressure above the solvent's boiling point.

-

A product collection vessel.

Procedure:

-

System Priming: Prime the pumps and flow lines with the solvent (DCM) to ensure a stable, bubble-free flow.

-

Reaction Start: Set the pump flow rates to deliver the azide and alkyne solutions to a T-mixer before the reactor column. A typical residence time might be ~2 minutes.

-

Steady State: Allow the system to reach a steady state, where the temperature and pressure are stable.

-

Continuous Production: The product stream exiting the BPR is collected. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude product is largely free of catalyst. Further purification can be achieved by simple filtration, trituration, or crystallization.

-

System Shutdown: After the desired quantity is produced, flush the system with clean solvent before shutting down.

References

-

1,2,3- Triazoles: general and key synthetic strategies. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (2017). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]

-

A practical flow synthesis of 1,2,3-triazoles. (2017). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Effect of Solvent on the Reaction. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2016). Refubium - Freie Universität Berlin. Retrieved January 25, 2026, from [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2023). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). Thieme Chemistry. Retrieved January 25, 2026, from [Link]

-

Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. Retrieved January 25, 2026, from [Link]

-